molecular formula C11H19NO6 B12299948 (E)-Methyl 2-(((2,2-dimethoxyethyl)amino)methylene)-4-methoxy-3-oxobutanoate

(E)-Methyl 2-(((2,2-dimethoxyethyl)amino)methylene)-4-methoxy-3-oxobutanoate

Cat. No.: B12299948
M. Wt: 261.27 g/mol
InChI Key: GRLJKSJRPHQCBX-HFCDSVAESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-Methyl 2-(((2,2-dimethoxyethyl)amino)methylene)-4-methoxy-3-oxobutanoate is a chemical compound with the molecular formula C11H19NO6 and a molecular weight of 261.27 g/mol . This compound is known for its unique structure, which includes a methoxy group, an amino group, and a methylene group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 2-(((2,2-dimethoxyethyl)amino)methylene)-4-methoxy-3-oxobutanoate typically involves the reaction of 2,2-dimethoxyethylamine with methyl 4-methoxy-3-oxobutanoate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and solvents, along with optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 2-(((2,2-dimethoxyethyl)amino)methylene)-4-methoxy-3-oxobutanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

(E)-Methyl 2-(((2,2-dimethoxyethyl)amino)methylene)-4-methoxy-3-oxobutanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-Methyl 2-(((2,2-dimethoxyethyl)amino)methylene)-4-methoxy-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound’s methoxy and amino groups allow it to form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C11H19NO6

Molecular Weight

261.27 g/mol

IUPAC Name

methyl (Z)-2-(2,2-dimethoxyethyliminomethyl)-3-hydroxy-4-methoxybut-2-enoate

InChI

InChI=1S/C11H19NO6/c1-15-7-9(13)8(11(14)18-4)5-12-6-10(16-2)17-3/h5,10,13H,6-7H2,1-4H3/b9-8-,12-5?

InChI Key

GRLJKSJRPHQCBX-HFCDSVAESA-N

Isomeric SMILES

COC/C(=C(\C=NCC(OC)OC)/C(=O)OC)/O

Canonical SMILES

COCC(=C(C=NCC(OC)OC)C(=O)OC)O

Origin of Product

United States

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